molecular formula C13H15N3O2S2 B7046466 N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7046466
M. Wt: 309.4 g/mol
InChI Key: OJVJRKUTJOURBV-UHFFFAOYSA-N
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Description

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a phenylsulfanyl group, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-11(8-20-10-4-2-1-3-5-10)15-16-13(19)14-12(18)9-6-7-9/h1-5,9H,6-8H2,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVJRKUTJOURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-phenylsulfanylacetyl chloride: This can be achieved by reacting 2-phenylsulfanylacetic acid with thionyl chloride under reflux conditions.

    Amidation: The resulting 2-phenylsulfanylacetyl chloride is then reacted with cyclopropanecarboxamide in the presence of a base such as triethylamine to form the intermediate N-[[(2-phenylsulfanylacetyl)amino]cyclopropanecarboxamide.

    Thiocarbamoylation: The intermediate is then treated with thiocarbamoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted carbamothioyl derivatives

Scientific Research Applications

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, potentially affecting cellular redox balance. The carbamothioyl group may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2-phenylsulfanylacetyl)amino]carbamoyl]cyclopropanecarboxamide: Similar structure but lacks the thiocarbamoyl group.

    N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-[[(2-phenylsulfanylacetyl)amino]carbamothioyl]cyclopropanecarboxamide is unique due to the presence of both the phenylsulfanyl and carbamothioyl groups, which confer distinct chemical and biological properties

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